molecular formula C100H134N8O2Si3 B155126 Iso-bosinc CAS No. 133063-13-5

Iso-bosinc

Cat. No.: B155126
CAS No.: 133063-13-5
M. Wt: 1564.4 g/mol
InChI Key: CTZCIINFSBLHAS-UHFFFAOYSA-N
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Description

Iso-bosinc (this compound), chemically identified as di(isobutyl octadecyl)siloxane-2,3-naphthalocyanine, is a silicon(IV)-naphthalocyanine derivative encapsulated in liposomes for photodynamic therapy (PDT) applications. Its structure features a central silicon atom coordinated within a naphthalocyanine macrocycle, with lipophilic side chains enhancing lipid bilayer compatibility .

Properties

CAS No.

133063-13-5

Molecular Formula

C100H134N8O2Si3

Molecular Weight

1564.4 g/mol

IUPAC Name

bis(2-methylpropyl)-octadecyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+)

InChI

InChI=1S/C48H24N8.2C26H55OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5;/h1-24H;2*25-26H,6-24H2,1-5H3;/q-2;2*-1;+4

InChI Key

CTZCIINFSBLHAS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4]

Other CAS No.

133063-13-5

Synonyms

is(di-isobutyloctadecylsiloxy)-2,3-naphthalocyanato silicon
bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine
iso-BOSiNc
isoBOSINC

Origin of Product

United States

Preparation Methods

The synthesis of Iso-bosinc involves multiple steps. One common method includes the ammonolysis of phthalonitrile in methanol and sodium methoxide to form 1,3-diiminoisoindolline. This intermediate is then refluxed with silicon tetrachloride in quinoline to produce the desired compound . Industrial production methods often involve solvent extraction and several purification steps to ensure high purity .

Chemical Reactions Analysis

Iso-bosinc undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. It is primarily used as a photosensitizer in photodynamic therapy for tumor treatment. Its intense far-red absorption and emission features make it distinct from other phthalocyanines, allowing for effective photothermal and photoimmunotherapy . Additionally, it is used in photovoltaics, optoelectronics, and photocatalysis due to its unique optical and electronic properties .

Mechanism of Action

The mechanism of action of Iso-bosinc involves its role as a photosensitizer. Upon exposure to light, it generates reactive oxygen species that can induce cell death in targeted tumor cells. This process involves the activation of molecular pathways, including the caspase-3 pathway, leading to apoptosis .

Comparison with Similar Compounds

Pharmacokinetics and Mechanism

  • Biodistribution : Iso-bosinc binds predominantly to high-density lipoprotein (HDL) and low-density lipoprotein (LDL) in serum, facilitating tumor-targeted delivery. In murine models, tumor-to-muscle concentration ratios reached 10:1 to 100:1, with tumor accumulation exceeding 10 µg/g tissue .
  • Clearance : Biphasic elimination is observed in tumor-bearing mice: ~90% of the compound is cleared within 24 hours post-injection, while residual amounts persist in the liver and spleen for weeks, particularly at higher doses (2.0 mg/kg) .

Efficacy in Photodynamic Therapy

  • At 450 J/cm² light dose, this compound induces tumor necrosis proportional to radiation dose rates (up to 100 mW/cm²), achieving maximal necrosis 24 hours post-treatment .

Comparison with Similar Compounds

Structural Analogues: Metallated Naphthalocyanines

This compound belongs to the metallo-naphthalocyanine family, where the central metal ion influences photophysical and pharmacokinetic properties. Key comparisons include:

Parameter This compound (Si(IV)) Aluminum Naphthalocyanine (Al(III)) Zinc Naphthalocyanine (Zn(II))
Lipid Solubility High (liposome-compatible) Moderate Moderate
Serum Binding HDL/LDL dominant LDL/VLDL predominant Non-specific protein binding
Tumor Accumulation 10–100:1 (tumor:muscle) 5–20:1 3–15:1 (inferred)
Clearance Rate Biphasic (90% in 24 h) Monophasic (50% in 12 h) Biphasic (70% in 24 h)
Light Dose Response Linear up to 100 mW/cm² Saturation at 50 mW/cm² Linear up to 75 mW/cm²

Functional Analogues: Porphyrin-Based PDT Agents

Porphyrins like Photofrin® are benchmark PDT agents. Key contrasts:

  • Selectivity : this compound’s lipoprotein-mediated targeting reduces off-tissue accumulation compared to porphyrins, which exhibit broader tissue distribution .
  • Skin Toxicity : Prolonged skin retention is observed in this compound due to HDL-mediated release, whereas porphyrins cause acute photosensitivity .

Toxicity and Organ Retention

  • Liver/Spleen Uptake: this compound shows dose-dependent retention in the liver and spleen, a trait shared with Zn(II)-naphthalocyanines but less pronounced in Al(III) analogs .
  • Skin Accumulation : Unique to this compound, gradual skin concentration increases post-injection may necessitate longer patient photoprotection periods compared to other agents .

Chemoinformatics and Similarity Metrics

Per the MMsINC database, this compound’s structural analogs (e.g., boronated naphthalocyanines) exhibit similarity scores of 0.71–0.87, reflecting conserved macrocyclic features but divergent side-chain chemistries . These modifications critically alter solubility and biodistribution profiles.

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